molecular formula C18H18N2O4 B6029214 2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE

2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE

Cat. No.: B6029214
M. Wt: 326.3 g/mol
InChI Key: KHTBMMZXYROMDM-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, followed by the introduction of the methyleneamino group and the hydroxy-methoxyphenyl moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The methyleneamino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methyleneamino group can produce a primary amine.

Scientific Research Applications

2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-isoindole-1,3(2H)-dione: Shares the isoindole core but lacks the methyleneamino and hydroxy-methoxyphenyl groups.

    2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-: Contains the hydroxy-methoxyphenyl moiety but differs in the rest of the structure.

Uniqueness

2-{[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-4,7-ETHANOISOINDOLE-1,3(2H)-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-14-8-10(2-7-13(14)21)9-19-20-17(22)15-11-3-4-12(6-5-11)16(15)18(20)23/h2-4,7-9,11-12,15-16,21H,5-6H2,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTBMMZXYROMDM-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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